Methyltetrazine-amino-PEG9-azide
Description
Properties
Molecular Formula |
C31H51N8O10+ |
|---|---|
Molecular Weight |
695.8 g/mol |
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C31H50N8O10/c1-27-35-37-31(38-36-27)29-4-2-28(3-5-29)26-33-30(40)6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-25-23-48-21-19-46-17-15-44-13-11-42-9-7-34-39-32/h2-5,32H,6-26H2,1H3/p+1 |
InChI Key |
BZTDVBGNTNJQLX-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyltetrazine Moiety
- The methyltetrazine ring is synthesized by cyclization reactions involving hydrazine derivatives and carbonyl compounds under controlled conditions. This heterocyclic ring is crucial for the bioorthogonal reactivity of the final compound.
- The synthesis requires careful control of temperature, pH, and reaction time to optimize yield and avoid side reactions.
- Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure of the methyltetrazine intermediate.
PEG9 Chain Incorporation and Functionalization
- A polyethylene glycol chain with nine ethylene glycol units (PEG9) is used to enhance solubility, biocompatibility, and pharmacokinetics.
- The PEG9 chain is functionalized at one end with an amino group to allow coupling with the methyltetrazine moiety.
- The other end of the PEG9 chain is modified to contain an azide group, enabling click chemistry reactions such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Activation of PEG9-amino or PEG9-acid intermediates is typically performed using reagents like mesyl chloride (MsCl) or N-hydroxysuccinimide (NHS) esters to facilitate coupling reactions.
Coupling of Methyltetrazine to PEG9-amino
- The methyltetrazine derivative is coupled to the amino-PEG9 intermediate via amide bond formation, often using carbodiimide chemistry (e.g., EDC/NHS) under mild conditions to preserve the sensitive tetrazine ring.
- The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
- Purification is achieved through precipitation, filtration, and chromatographic techniques such as reverse-phase HPLC.
Introduction of Azide Functional Group
- The terminal azide group is introduced by substitution reactions on PEG derivatives, often converting terminal hydroxyl or halide groups to azides using sodium azide under controlled conditions.
- The azide functionality is stable under the reaction conditions used for methyltetrazine coupling but reactive enough for subsequent click reactions.
Final Purification and Characterization
- The final this compound product is purified by preparative HPLC or precipitation methods.
- Characterization includes:
- NMR spectroscopy for structural confirmation.
- Mass spectrometry for molecular weight verification.
- Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for thermal stability assessment.
- UV-Vis spectroscopy to confirm the presence of the tetrazine chromophore.
Summary Table of Preparation Steps
| Step | Description | Key Reagents | Conditions | Analytical Techniques | Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of methyltetrazine ring | Hydrazines, carbonyl compounds | Controlled temp, pH | NMR, MS | Sensitive to reaction conditions |
| 2 | PEG9 amino functionalization | PEG9, MsCl or NHS esters | Anhydrous solvents, RT | TLC, HPLC | Activation for coupling |
| 3 | Coupling methyltetrazine to PEG9-amino | Methyltetrazine derivative, EDC/NHS | Mild, RT | TLC, HPLC | Amide bond formation |
| 4 | Azide group introduction | PEG terminal group, NaN3 | Mild heating | NMR, MS | Enables click chemistry |
| 5 | Purification and characterization | HPLC, precipitation | Various | NMR, MS, DSC, TGA | Ensures purity and stability |
Research Findings and Considerations
- Methyltetrazine-PEG derivatives exhibit excellent biocompatibility and improved pharmacokinetics due to the PEG chain, reducing immunogenicity compared to non-PEGylated compounds.
- The azide functional group allows efficient bioorthogonal conjugation using copper-free click chemistry methods, preserving biological activity in sensitive systems.
- Reaction conditions must be optimized to prevent degradation of the tetrazine ring, which is sensitive to nucleophiles and reducing agents.
- Purity and homogeneity are critical for reproducible biological applications; thus, rigorous chromatographic purification and analytical verification are essential.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG9-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Substitution Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for CuAAC and various organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are stable triazole linkages in the case of click chemistry reactions and amide bonds in the case of substitution reactions.
Scientific Research Applications
Methyltetrazine-amino-PEG9-azide is a chemical compound designed for bioconjugation and click chemistry applications, featuring a methyltetrazine moiety for rapid reactions with strained alkenes and an azide group for copper-catalyzed click reactions with alkynes. It has a hydrophilic polyethylene glycol (PEG) spacer that enhances solubility in aqueous environments, making it suitable for biological applications. The unique properties of this compound make it biocompatible and suitable for various biological applications, reacting under mild conditions without needing copper catalysts or reducing agents, which minimizes potential cytotoxic effects. Its ability to selectively conjugate with biomolecules enhances its utility in drug development, imaging, and diagnostic applications.
Case Studies and Research Findings
- Bioorthogonal Labeling: Methyltetrazine amino acid can function as both a bioorthogonal label and a phenylalanine isostere . A study incorporated methyltetrazinylalanine (MeTz-Ala) into a dipeptide fluoromethylketone cysteine protease inhibitor and found that the resultant tetrazine containing probe has a similar cathepsin inhibition pattern as the parent inhibitor, and enabled visualization of the probe-protease conjugates in live cells by IEDDA ligation with TCO-modified fluorophores .
- Live Cell Applications: Tetrazines can be used as live cell compatible, minimal bioorthogonal tags in activity-based protein profiling .
- Protein Conjugation: Protein conjugation with tetrazine probes has been confirmed by MS analysis and subsequent mass deconvolution .
Comparison with Other Compounds
This compound shares similarities with other compounds used in click chemistry and bioconjugation but has a unique combination of reactive groups and hydrophilic properties.
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Methyltetrazine-PEG4-Azide | Shorter PEG spacer; suitable for similar applications | Faster kinetics due to shorter spacer |
| Azido PEG (various lengths) | Versatile tool for bioconjugation | Lacks rapid Diels-Alder reactivity |
| Tris(benzyltriazolylmethyl)amine | Stabilizes copper(I) for azide-alkyne reactions | Requires copper catalyst; slower than tetrazines |
| Methyltetrazine-Amido-PEG7-Azide | Similar functionality but with an amido group | Different linkage type affects reactivity |
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG9-azide involves its ability to form stable covalent bonds with target molecules through click chemistry reactions. The methyltetrazine group reacts with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives. These reactions are highly specific and occur under mild conditions, making the compound suitable for use in various biological and chemical applications.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Methyltetrazine-amino-PEG9-azide with structurally related tetrazine-PEG derivatives:
Key Findings from Research
Reactivity and Stability: Methyltetrazine derivatives exhibit faster IEDDA kinetics compared to non-methylated tetrazines due to electron-withdrawing effects of the methyl group, enhancing reaction rates with strained dienophiles . Azide-terminated compounds (e.g., PEG8-azide vs. PEG9-azide) show comparable CuAAC efficiency, but longer PEG chains (PEG9) reduce steric interference in multi-component systems .
Solubility and Biocompatibility: PEG9 spacers improve aqueous solubility (≥10 mg/mL in DMSO or water) compared to shorter PEG4 derivatives, which may require organic solvents like DMF . PEGylation minimizes non-specific binding and immunogenicity, critical for in vivo diagnostics .
Synthesis and Purity: Compounds with PEG9 or PEG12 chains often require specialized purification (e.g., HPLC) due to polydispersity challenges, whereas PEG4-PEG8 derivatives are more straightforward to synthesize . this compound is typically >95% pure by HPLC, comparable to commercial PEG8-azide analogs .
Application-Specific Advantages: Multi-Step Labeling: The amino group in this compound allows sequential conjugation (e.g., initial IEDDA with tetrazine, followed by azide-alkyne coupling), enabling complex architectures like ternary ADCs . Live-Cell Imaging: PEG9’s extended spacer facilitates deeper tissue penetration in microscopy, outperforming PEG4 analogs in 3D spheroid models .
Biological Activity
Methyltetrazine-amino-PEG9-azide is a heterobifunctional polyethylene glycol (PEG) compound that has gained significant attention in the field of bioorthogonal chemistry. Its unique structure facilitates specific reactions in biological systems, allowing for applications in imaging, drug delivery, and bioconjugation. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and relevant case studies.
Structure and Synthesis
This compound consists of a methyltetrazine group and an azide group linked through a PEG spacer. The synthesis typically involves:
- Functionalization of PEG : Introduction of amino groups to the PEG backbone.
- Methyltetrazine Introduction : Reaction of the amino-functionalized PEG with a methyltetrazine derivative.
- Azide Introduction : Incorporation of the azide group to complete the structure.
This synthetic route allows for high purity and consistency, essential for research applications .
The biological activity of this compound is primarily attributed to its participation in bioorthogonal reactions. The compound can engage in:
- Inverse Electron Demand Diels-Alder (IEDDA) Reactions : The methyltetrazine reacts with strained alkenes or alkynes, allowing for selective labeling of biomolecules without disrupting native biochemical processes.
- Click Chemistry : The azide group can react with terminal alkynes to form stable triazole linkages, facilitating bioconjugation .
Applications
This compound has diverse applications across various fields:
- Imaging : Utilized in live-cell imaging to track biomolecules through bioorthogonal labeling techniques.
- Drug Delivery : Serves as a component in targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.
- Bioconjugation : Employed in synthesizing complex biomolecular structures for research and therapeutic purposes .
Case Studies
-
Activity-Based Protein Profiling :
A study demonstrated the use of methyltetrazine derivatives as bioorthogonal tags in activity-based protein profiling (ABPP). The incorporation of methyltetrazinylalanine into protease inhibitors allowed visualization of cathepsin activity in live cells via IEDDA ligation with fluorophores. This approach confirmed that methyltetrazines can serve as minimal bioorthogonal tags that do not interfere with the biological functions of proteins . -
In Vivo Imaging with Radiolabeling :
Research involving [68Ga]Ga-THP-tetrazine showcased its potential for pretargeted imaging using PEGylated liposomes. The study highlighted the ability to radiolabel liposomes effectively and demonstrated biodistribution patterns in vivo, revealing high uptake in organs such as the liver and spleen while showing limited tumor uptake. This underscores the utility of methyltetrazine-based compounds in developing imaging agents .
Comparative Data Table
| Property | This compound | Methyltetrazine-PEG4-Azide |
|---|---|---|
| Molecular Weight | 389.40 g/mol | 389.40 g/mol |
| Solubility | DMSO, DMF | DMSO, DMF |
| Purity | >95% (HPLC) | >95% (HPLC) |
| Appearance | Red crystalline | Red crystalline |
| Storage Conditions | -20°C | -20°C |
Q & A
Q. How is Methyltetrazine-amino-PEG9-azide synthesized, and what analytical methods validate its purity and structure?
- Methodological Answer : Synthesis involves sequential coupling of methyltetrazine, amino-PEG9, and azide groups. The methyltetrazine core is first functionalized with an amine linker, followed by PEG9 spacer conjugation via carbodiimide-mediated coupling (e.g., EDC/NHS). The azide terminus is introduced using an azidation reagent (e.g., NaN₃ with a leaving group like bromide). Purification is achieved via size-exclusion chromatography or HPLC. Structural validation employs ¹H/¹³C NMR (to confirm PEG spacer integration and azide presence) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity is assessed by reverse-phase HPLC (>95% threshold) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : The PEG9 spacer enhances aqueous solubility (>10 mM in PBS or water), critical for biological applications. Stability tests involve incubating the compound in PBS (pH 7.4) at 37°C for 24–72 hours, with LC-MS monitoring for degradation (e.g., azide reduction or PEG hydrolysis). Storage at -20°C in anhydrous DMSO or water minimizes decomposition. Note that prolonged exposure to light or elevated temperatures (>40°C) accelerates azide degradation .
Advanced Research Questions
Q. How do steric effects from the PEG9 spacer influence the reactivity of the methyltetrazine and azide moieties in bioorthogonal reactions?
- Methodological Answer : The PEG9 chain introduces steric hindrance, potentially slowing reaction kinetics. To quantify this, perform kinetic assays comparing reaction rates (e.g., methyltetrazine vs. trans-cyclooctene [TCO] in iEDDA reactions) with/without PEG8. Use stopped-flow spectroscopy or HPLC to measure second-order rate constants (k₂). Computational modeling (e.g., molecular dynamics simulations) can predict spatial constraints. Empirical data from such studies show PEG spacers >8 units reduce k₂ by ~30–50% due to restricted molecular mobility .
Q. What strategies mitigate side reactions during azide functionalization in complex biological systems?
- Methodological Answer : Azide groups can undergo non-specific reactions with cellular thiols or copper catalysts. Mitigation strategies include:
- Copper-free click chemistry : Use strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid Cu(I)-induced toxicity.
- Protecting groups : Temporarily mask the azide with photolabile groups (e.g., o-nitrobenzyl) during synthesis, cleaved via UV light post-delivery.
- Competitive inhibitors : Add excess sodium ascorbate to reduce Cu(I) side reactions in copper-catalyzed systems. Validate specificity using control experiments with azide-free analogs .
Q. How can conflicting data on methyltetrazine-azide conjugation efficiency in live-cell imaging be resolved?
- Methodological Answer : Discrepancies often arise from variations in cellular uptake efficiency or local pH . To resolve:
- Quantify intracellular concentration via LC-MS/MS after cell lysis.
- Use pH-sensitive fluorophores (e.g., pHrodo) to map reaction microenvironments.
- Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess membrane permeability differences. Recent studies attribute lower efficiency in acidic endosomes (pH 5.5–6.0) to partial azide protonation, reducing reactivity .
Experimental Design & Data Analysis
Q. What controls are essential when designing in vivo biodistribution studies using this compound?
- Methodological Answer : Include:
- Negative control : Administer azide-free analog to distinguish non-specific binding.
- Blocking control : Pre-dose with excess TCO to saturate methyltetrazine binding sites.
- Isotope tracing : Use ¹⁴C-labeled PEG9 to track metabolic breakdown.
- Tissue clearance assessment : Measure compound half-life in blood/tissues via radio-HPLC or fluorescence imaging. Data normalization to total protein content (e.g., BCA assay) reduces variability .
Q. How should researchers address batch-to-batch variability in PEG9 spacer length during synthesis?
- Methodological Answer : Variability arises from incomplete PEG polymerization. Solutions include:
- HPLC purification : Use ion-pair chromatography (e.g., TFA/acetonitrile gradient) to separate PEG oligomers.
- MALDI-TOF MS : Confirm PEG9 chain uniformity (expected m/z: 396.38 for PEG9).
- Standardized coupling protocols : Fix reaction time/temperature (e.g., 24 hours at 25°C) and use excess PEG diamine to drive reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
